molecular formula C16H18O4S B1666786 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate CAS No. 4981-83-3

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1666786
CAS No.: 4981-83-3
M. Wt: 306.4 g/mol
InChI Key: HFNFGZWMDNDYNJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its ester-like properties and is often utilized in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-(benzyloxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the alcohol and the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group or intermediate in chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl group provides stability and can be removed under specific conditions, allowing for the selective deprotection of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of a benzyloxy group and a 4-methylbenzenesulfonate group. This combination provides both stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as a protecting group and participate in nucleophilic substitution reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-phenylmethoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNFGZWMDNDYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a slurry of sodium hydride (0.4 g,17 mmol) in 20 ml ethylene glycol dimethyl ether cooled with an ice bath under an atmosphere of nitrogen, a solution of 2-benzyloxyethanol (2.1 ml, 15 mmol) and p-toluene sulfonyl chloride (2.9 g, 15 mmol) in ethylene glycol dimethyl ether was added dropwise. When the addition was complete, the ice bath was removed and the solution stirred at room temperature for 18 hours. After dilution with diethyl ether, the resulting slurry was filtered through anhydrous magnesium sulfate and concentrated under vacuum to yield 3.6 g of crude 2-benzyloxyethyl p-toluenesulfonate.
Quantity
0.4 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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2.1 mL
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2.9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 2-benzyloxyalkyl p-toluenesulfonate used in step (a) may be prepared by conventional techniques from commercially available material. For example, a solution of 2-benzyloxyethanol and toluene sulfonyl chloride may be added to a slurry of sodium hydride in ethylene glycol dimethyl ether cooled (e.g. using an ice bath) under a nitrogen atmosphere. After the addition, the mixture is warmed and allowed to react at room temperature. Crude 2-benzyloxyethyl p-toluenesulfonate may be obtained from the reaction mixture by diluting the mixture with diethyl ether, filtering the diluted mixture through anhydrous magnesium sulfate, and concentrating the filtered product under vacuum.
[Compound]
Name
2-benzyloxyalkyl p-toluenesulfonate
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

In 69.2 g of pyridine was dissolved 33.27 g of 2-benzyloxy-ethanol, and to this solution was then added with stirring 45.9 g of p-tosyl chloride at an inner temperature in the range of 5°- 10° C. The resulting mixture was stirred at a temperature of 15° C for 2 hours. After completion of the reaction, a mixture solution of 130 ml of conc. hydrochloric acid and 450 ml of ice-water was added to the resulting reaction mixture and then subjected to extraction with benzene. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. Upon evaporation of the solvent from the extract, there was obtained 66.9 g of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane as an oil.
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
33.27 g
Type
reactant
Reaction Step Three
Quantity
69.2 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
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